7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one
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Overview
Description
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 7th position and a trifluoromethyl group at the 3rd position, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Trifluoromethylation: The trifluoromethyl group is introduced at the 3rd position using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Bromination: Utilizing bromine or brominating agents in large reactors with appropriate safety measures.
Trifluoromethylation: Employing trifluoromethylating reagents in large-scale synthesis with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized forms of the quinoline ring.
Reduction Products: Reduced forms of the quinoline ring.
Scientific Research Applications
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Research: It serves as a precursor in the synthesis of more complex molecules for various chemical research purposes.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can enhance its binding affinity to biological targets, influencing its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-(trifluoromethyl)quinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
7-Bromo-3-(methyl)quinolin-2(1H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-Bromo-3-(trifluoromethyl)quinoline: Lacks the ketone group at the 2nd position.
Uniqueness
7-Bromo-3-(trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of both the bromine atom and the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
7-bromo-3-(trifluoromethyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-2-1-5-3-7(10(12,13)14)9(16)15-8(5)4-6/h1-4H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKFONSJRBFAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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